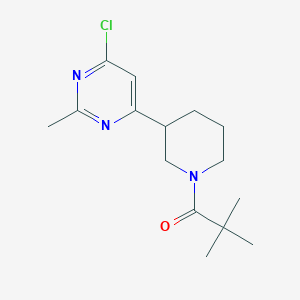

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Description

Properties

IUPAC Name |

1-[3-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)15(2,3)4/h8,11H,5-7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXPXWQGZGTEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one, with a CAS number of 1316221-17-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

The molecular formula of this compound is , and it has a molecular weight of 295.81 g/mol. Its structure features a chlorinated pyrimidine moiety linked to a piperidine ring, which is known to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.81 g/mol |

| CAS Number | 1316221-17-6 |

Antiproliferative Effects

The compound's structural characteristics may also confer antiproliferative properties. Related pyrimidine derivatives have been reported to induce apoptosis in cancer cell lines by interfering with cell cycle progression and promoting cell death pathways . The involvement of kinases such as PfCDPK1 and PfPK6 in regulating cancer cell proliferation highlights the potential for similar mechanisms in this compound .

The biological activity of this compound may be attributed to several mechanisms:

- Kinase Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways critical for cancer growth and survival.

- DNA Intercalation : Some derivatives exhibit the ability to intercalate DNA, disrupting replication and transcription processes .

Case Studies and Research Findings

While direct case studies on this specific compound are scarce, related research provides insight into its potential applications:

- Antiproliferative Studies : Research involving structurally similar compounds has demonstrated significant cytotoxic effects against various cancer cell lines. For example, triazolopyrimidine complexes showed substantial activity against melanoma cells while maintaining low toxicity towards normal cells .

- Antimicrobial Efficacy : A study highlighted the antimicrobial effects of related pyrimidine derivatives against both planktonic cells and biofilms, suggesting that similar activities could be expected from the compound .

- Kinase Targeting : The identification of kinases as viable targets for antimalarial and anticancer therapies underscores the relevance of exploring this compound's interaction with such proteins .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential as a therapeutic agent. Its structural components suggest it may interact with biological targets involved in various diseases.

- Anticancer Activity : Preliminary studies indicate that derivatives of pyrimidine compounds exhibit cytotoxic effects against cancer cell lines. The presence of the chloro and piperidine groups may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

- Antimicrobial Properties : The chlorinated pyrimidine structure has been associated with antimicrobial activity. Research suggests that similar compounds can disrupt bacterial cell wall synthesis or function as enzyme inhibitors, making this compound a candidate for further exploration in antibiotic development .

Neuropharmacology

The piperidine moiety is known for its role in modulating neurotransmitter systems. This compound could have implications in treating neurological disorders.

- CNS Activity : Studies on piperidine derivatives have shown promise in modulating dopamine and serotonin receptors, which are crucial in conditions like depression and schizophrenia. This opens avenues for investigating the compound's efficacy in neuropharmacological applications .

Chemical Synthesis and Material Science

The compound's unique structure allows it to serve as a building block in organic synthesis.

- Synthesis of Novel Compounds : The ability to modify the piperidine and pyrimidine rings can lead to the synthesis of new compounds with varied biological activities. This aspect is vital for developing new drugs or materials with specific properties .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer properties of similar pyrimidine-based compounds. The results indicated a significant reduction in cell viability in breast and prostate cancer cell lines when treated with these compounds, suggesting that structural modifications could enhance their potency .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, researchers synthesized several derivatives of chlorinated pyrimidines, including those similar to 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one. The findings revealed promising antibacterial activity against Gram-positive bacteria, indicating potential for further development into therapeutic agents .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of structurally related compounds is presented below:

Key Observations :

- The target compound’s molecular weight (~307.5) is lower than pyrimidoindole analogs (e.g., 438.96 in compound 38) due to the absence of fused indole systems.

- Steric hindrance from the 2,2-dimethyl group may reduce synthetic yields, as seen in compound 38 (47% yield) compared to compound 3ha (80% yield) .

Preparation Methods

Synthesis of the Pyrimidine Core (Compound of Formula-2)

Starting Material:

The initial step involves synthesizing a 6-chloropyrimidine-2,4-dione derivative, which serves as the pyrimidine core precursor. This is achieved via a cyclization reaction of suitable β-dicarbonyl compounds with amidines or urea derivatives under controlled conditions.

- Solvent: Ethanol or dimethylformamide (DMF)

- Catalyst: None or mild acid catalyst (e.g., acetic acid)

- Temperature: 80-120°C

- Time: 4-8 hours

Outcome:

Formation of the chlorinated pyrimidine ring with reactive halogen at the 6-position, facilitating subsequent substitution.

Regioselective Methylation (Compound of Formula-4 to Formula-5)

Objective:

Introduce a methyl group at the 3-position of the pyrimidine ring.

- Methylating Agent: Dimethyl sulfate (preferred for cost-effectiveness and efficiency)

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or acetonitrile

- Temperature: 20°C to reflux temperature (around 80°C)

- Molar Ratio: Dimethyl sulfate (2.5–3.0 equivalents per mole of pyrimidine)

- Dissolve the pyrimidine compound (formula-4) in the solvent.

- Add the base and stir at room temperature or reflux.

- Introduce dimethyl sulfate gradually while maintaining temperature.

- Reaction progress monitored via TLC or HPLC.

- Upon completion, quench with water, extract with organic solvent, and purify.

Outcome:

Methylated pyrimidine derivative (formula-5) with high regioselectivity at the 3-position.

Chlorination at the 6-Position

Method:

The chlorination of the methylated pyrimidine (formula-5) at the 6-position is achieved via halogenation using reagents such as N-chlorosuccinimide (NCS) or SOCl₂ under mild conditions.

- Solvent: Dichloromethane or chloroform

- Temperature: 0-25°C

- Reagent: NCS or SOCl₂ (1.1–1.2 equivalents)

- Duration: 2-4 hours

Outcome:

Formation of the 6-chloro-2-methylpyrimidine derivative, ready for nucleophilic substitution.

Nucleophilic Substitution with Piperidine Derivative

Target:

Coupling of the chlorinated pyrimidine with a piperidin-1-yl derivative to form the key intermediate.

- Nucleophile: (3R)-piperidin-1-amine (free base or salt)

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

- Temperature: 80-120°C

- Time: 6-12 hours

- Dissolve the chloropyrimidine in solvent.

- Add the base and stir under inert atmosphere.

- Introduce the piperidin-1-amine.

- Heat to facilitate nucleophilic aromatic substitution at the 6-position.

- After completion, cool, extract, and purify.

Outcome:

Formation of the core compound with the piperidin-1-yl substituent attached at the 6-position.

Data Table: Summary of Key Reaction Conditions

| Step | Reaction | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|---|

| 1 | Pyrimidine core synthesis | β-dicarbonyl + amidine | Ethanol/DMF | 80-120°C | 4-8 hrs | Cyclization |

| 2 | Methylation | Dimethyl sulfate, base | Acetonitrile | 20°C to reflux | 4-6 hrs | Regioselective |

| 3 | Chlorination | NCS or SOCl₂ | DCM | 0-25°C | 2-4 hrs | Selective halogenation |

| 4 | Nucleophilic substitution | Piperidine derivative | DMF/NMP | 80-120°C | 6-12 hrs | Aromatic substitution |

| 5 | Ketone attachment | Pinacolone, LDA | THF | -78°C to RT | Several hours | Alkylation |

Research Findings and Notes

Efficiency & Yield: The use of dimethyl sulfate as a methylating agent has been shown to improve yield and regioselectivity, as evidenced by patent WO2016139677A1, which emphasizes its cost-effectiveness and safety profile when handled with proper precautions.

Purification: Recrystallization from suitable solvents such as ethanol, isopropanol, or mixtures thereof yields high-purity intermediates and final compounds, with PXRD patterns confirming the crystalline polymorphic forms.

Safety & Environmental Aspects: Handling dimethyl sulfate requires stringent safety protocols due to its toxicity. Alternative methylation methods, such as methyl iodide or dimethyl carbonate, are less favored in industrial scale due to cost or reactivity profiles.

Process Optimization: The reaction parameters, particularly temperature and molar ratios, are critical for maximizing yield and minimizing by-products, as detailed in patent literature and process optimization studies.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one, and how can purity be ensured?

- Methodology : The synthesis typically involves coupling a 6-chloro-2-methylpyrimidin-4-yl moiety to a piperidine ring, followed by reaction with 2,2-dimethylpropan-1-one. Critical steps include:

- Nucleophilic substitution under anhydrous conditions to attach the pyrimidine group to piperidine.

- Schlenk techniques to avoid moisture-sensitive intermediates.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (using ethanol/water mixtures) to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Key Techniques :

- - and -NMR : Assign peaks to confirm the piperidine ring (δ 3.4–3.8 ppm for N-CH), pyrimidine protons (δ 8.1–8.3 ppm), and carbonyl group (δ 207 ppm in -NMR).

- FT-IR : Validate the ketone group (C=O stretch at ~1700 cm) and aromatic C-Cl bond (600–800 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H], with isotopic patterns confirming chlorine presence .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particulates .

- Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent degradation .

- Spill Management : Neutralize with vermiculite, collect in chemical waste containers, and avoid aqueous washing to prevent contamination .

Advanced Research Questions

Q. How can computational chemistry tools optimize the synthesis and reactivity of this compound?

- Approach :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways for pyrimidine-piperidine coupling .

- Solvent Optimization : Predict solvent effects (e.g., DMF vs. THF) using COSMO-RS simulations to enhance reaction yields .

- Machine Learning : Train models on existing pyrimidine derivatives to predict regioselectivity and byproduct formation .

Q. What strategies resolve discrepancies in biological activity data across assay systems?

- Methodology :

- Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm activity .

- Dose-Response Analysis : Use Hill equation modeling to quantify EC variability between cell lines (e.g., HEK293 vs. HeLa) .

- Statistical Design : Apply factorial DOE (Design of Experiments) to isolate confounding variables like serum concentration or incubation time .

Q. How can reaction engineering principles scale up synthesis while maintaining efficiency?

- Strategies :

- Continuous Flow Reactors : Optimize residence time and temperature for piperidine coupling to reduce batch-to-batch variability .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate formation .

- Kinetic Modeling : Use Arrhenius plots to predict activation energy for thermal degradation during scale-up .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Resolution :

- Solubility Screening : Use shake-flask method with HPLC quantification in solvents like DMSO, ethanol, and chloroform.

- Molecular Dynamics (MD) : Simulate solvation shells to explain anomalies (e.g., higher-than-expected solubility in chloroform due to Cl-π interactions) .

- Thermodynamic Profiling : Measure ΔH via isothermal titration calorimetry (ITC) to validate entropy-driven solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.